molecular formula C22H21FN2O4 B2905083 2-(2-(Dimethylamino)ethyl)-7-fluoro-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 631890-61-4

2-(2-(Dimethylamino)ethyl)-7-fluoro-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No. B2905083
CAS RN: 631890-61-4
M. Wt: 396.418
InChI Key: IVWFVBZOSOQPFC-UHFFFAOYSA-N
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Description

The compound contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. Pyrrole rings are found in many biologically active compounds and have diverse activities .

Molecular Structure Analysis

The compound has several functional groups including a pyrrole ring, a dimethylamino group, a methoxyphenyl group, and a fluoro group. These groups could potentially influence the compound’s reactivity and biological activity .

Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the electron-donating dimethylamino and methoxy groups, and the electron-withdrawing fluoro group .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. The presence of polar groups like dimethylamino and methoxy could influence properties like solubility .

Scientific Research Applications

Synthesis and Derivatives

A study by Vydzhak and Panchishyn (2010) demonstrated a high-yield synthesis route for 1-aryl-2-[2-(dimethylamino)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones and their analogs, highlighting a versatile approach to a wide range of derivatives of this compound. This synthesis method paves the way for the exploration of various scientific applications by providing access to a diverse set of molecules for further investigation (Vydzhak & Panchishyn, 2010).

Photophysical Properties and Applications

Another research focus is on the photophysical properties and potential applications of derivatives of this compound in optoelectronics. For instance, Lei et al. (2016) synthesized D-π-A 1,4-dihydropyridine derivatives displaying aggregation-induced emission characteristics. These molecules exhibit reversible piezochromism and solvent-induced emission changes, offering potential applications in optoelectronic devices and cell imaging due to their stimulus-responsive fluorescent properties (Lei et al., 2016).

Optoelectronic Materials

The compound's derivatives have been explored for their suitability in optoelectronic applications, such as organic light-emitting diodes (OLEDs) and polymer solar cells. For example, Hu et al. (2015) synthesized a novel alcohol-soluble n-type conjugated polyelectrolyte based on the diketopyrrolopyrrole (DPP) backbone for use as an electron transport layer in inverted polymer solar cells, demonstrating improved power conversion efficiency (Hu et al., 2015).

Electroluminescent Materials

Luo et al. (2015) designed and synthesized red-emissive fluorophores based on the 1,8-naphthalimide structure for standard-red OLED applications. These materials, featuring modifications in the donor and acceptor subunits, exhibited improved chromaticity and reduced concentration quenching, highlighting the potential of similar derivatives for high-performance OLEDs (Luo et al., 2015).

Safety and Hazards

Without specific toxicity data for this compound, it’s difficult to provide a detailed safety profile .

Future Directions

Future research could involve studying the compound’s biological activity, optimizing its synthesis, and investigating its mechanism of action .

properties

IUPAC Name

2-[2-(dimethylamino)ethyl]-7-fluoro-1-(3-methoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN2O4/c1-24(2)9-10-25-19(13-5-4-6-15(11-13)28-3)18-20(26)16-12-14(23)7-8-17(16)29-21(18)22(25)27/h4-8,11-12,19H,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVWFVBZOSOQPFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C(C2=C(C1=O)OC3=C(C2=O)C=C(C=C3)F)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(Dimethylamino)ethyl)-7-fluoro-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

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